molecular formula C13H19FN2O2 B2717275 tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate CAS No. 2349707-84-0

tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate

Cat. No. B2717275
CAS RN: 2349707-84-0
M. Wt: 254.305
InChI Key: LKSWRYYYNFEAJO-QMMMGPOBSA-N
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Description

“tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 2349707-84-0. It has a molecular weight of 254.3 and its IUPAC name is tert-butyl (S)- (1- (5-amino-2-fluorophenyl)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 . This indicates that the compound contains 13 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a light gray solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Application in Biological Compounds

Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate, is an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for this compound, achieving a total yield of 81% through optimized processes.

Transformations and Protective Group Applications

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), a derivative, has been used in chemoselective transformations of amino protecting groups, as explored by Sakaitani and Ohfune (1990). This compound, when activated with fluoride ion, reacts with electrophiles to produce N-ester type compounds.

Asymmetric Mannich Reaction

In another study, the synthesis of Tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate was accomplished through an asymmetric Mannich reaction, demonstrating its utility in producing chiral amino carbonyl compounds. This process was detailed by Yang, Pan, and List (2009).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) conducted a study on tert-butyl carbamate derivatives, examining their potential for undergoing metalation between nitrogen and silicon, followed by reaction with electrophiles. This research, documented here, highlights the compound's versatility in preparing α-functionalized α-amino silanes.

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, as reported by Guinchard, Vallée, and Denis (2005), behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. This discovery underlines the compound's significance as building blocks in organic synthesis.

Crystal Structure and Conformation Studies

The crystal structure of related compounds has been a subject of interest for understanding their conformation and implications in larger molecular structures. Such studies provide insights into the molecule's behavior in different chemical environments, as explored by Abbas et al. (2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-amino-2-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSWRYYYNFEAJO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate

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